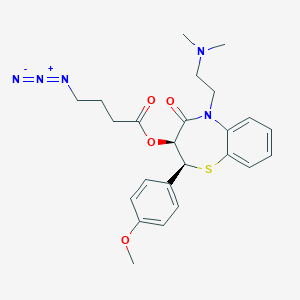
3-(4-Azidobutyryloxy)diltiazem
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Azidobutyryloxy)diltiazem, also known as ABT-DHP, is a novel photoaffinity probe that is used to study the molecular mechanisms of calcium channel blockers. This compound is a derivative of diltiazem, which is a widely used calcium channel blocker for the treatment of hypertension and angina. The addition of the azido group to diltiazem provides a unique tool for studying the binding sites and interactions of calcium channel blockers with their target proteins.
Mechanism Of Action
The mechanism of action of 3-(4-Azidobutyryloxy)diltiazem involves the covalent binding of the azido group to the target protein upon exposure to UV light. This covalent binding allows for the isolation and identification of the target protein and its associated binding partners. The binding of 3-(4-Azidobutyryloxy)diltiazem to calcium channels has been shown to inhibit calcium influx, which is important for the regulation of muscle contraction and other cellular processes.
Biochemical And Physiological Effects
3-(4-Azidobutyryloxy)diltiazem has been shown to have a high degree of selectivity for L-type calcium channels, which are important for the regulation of cardiac and smooth muscle contraction. The binding of 3-(4-Azidobutyryloxy)diltiazem to these channels has been shown to inhibit calcium influx, which can lead to a decrease in muscle contraction and relaxation of blood vessels. This compound has also been shown to have a low toxicity profile, making it a useful tool for studying the molecular mechanisms of calcium channel blockers.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(4-Azidobutyryloxy)diltiazem in lab experiments include its high degree of selectivity for L-type calcium channels, its ability to covalently bind to target proteins, and its low toxicity profile. However, the limitations of using 3-(4-Azidobutyryloxy)diltiazem include its relatively high cost and the need for specialized equipment and expertise to perform photoaffinity labeling experiments.
Future Directions
There are several future directions for the use of 3-(4-Azidobutyryloxy)diltiazem in scientific research. One direction is the development of more selective and potent photoaffinity probes for the study of calcium channel regulation and modulation. Another direction is the application of 3-(4-Azidobutyryloxy)diltiazem in the study of calcium channel blockers in different disease states, such as hypertension and heart failure. Additionally, the use of 3-(4-Azidobutyryloxy)diltiazem in the study of other ion channels and membrane proteins may provide new insights into their structure and function.
Synthesis Methods
The synthesis of 3-(4-Azidobutyryloxy)diltiazem involves the reaction of diltiazem with 4-azidobutyryl chloride in the presence of a base catalyst. The resulting product is a white powder that is purified by column chromatography. The purity and identity of the product are confirmed by NMR and mass spectrometry.
Scientific Research Applications
3-(4-Azidobutyryloxy)diltiazem has been used in a variety of scientific research applications, including the identification and characterization of calcium channel binding sites, the study of calcium channel regulation and modulation, and the investigation of the molecular mechanisms of calcium channel blockers. This compound has been used to identify the binding sites of diltiazem and other calcium channel blockers on L-type calcium channels, which are important for the regulation of cardiac and smooth muscle contraction.
properties
CAS RN |
124305-98-2 |
|---|---|
Product Name |
3-(4-Azidobutyryloxy)diltiazem |
Molecular Formula |
C24H29N5O4S |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] 4-azidobutanoate |
InChI |
InChI=1S/C24H29N5O4S/c1-28(2)15-16-29-19-7-4-5-8-20(19)34-23(17-10-12-18(32-3)13-11-17)22(24(29)31)33-21(30)9-6-14-26-27-25/h4-5,7-8,10-13,22-23H,6,9,14-16H2,1-3H3/t22-,23+/m1/s1 |
InChI Key |
FGDSGZGAXYHSMY-PKTZIBPZSA-N |
Isomeric SMILES |
CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |
SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |
Other CAS RN |
124305-98-2 |
synonyms |
3-(4-azidobutyryloxy)diltiazem azidobutyryldiltiazem |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)







